![molecular formula C17H14ClN7OS2 B2386831 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893914-50-6](/img/structure/B2386831.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound “2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant pharmacological potential. They have been studied for their anti-cancer properties, specifically their ability to inhibit PI3K, a lipid kinase involved in cancer progression .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, a thiadiazole ring, and a 4-chlorophenyl group. The exact structure can be confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR and IR spectroscopy. For example, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
- Water Use and Drought Response : PP333 decreases total water use and transpiration per unit leaf area while increasing stomatal resistance. Interestingly, drought effects (reduced transpiration, growth, and leaf water potentials) are less pronounced in PP333-treated plants compared to control plants .
- Protodeboronation : Recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This transformation enables formal anti-Markovnikov alkene hydromethylation, a valuable synthetic tool .
- Anti-Inflammatory Properties : Derivatives of this scaffold have been synthesized and evaluated for anti-inflammatory activity. Further investigations are needed to explore their potential therapeutic applications .
Plant Growth Regulation
Catalysis and Organic Synthesis
Medicinal Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN7OS2/c1-2-14-23-24-17(28-14)22-13(26)8-27-16-12-7-21-25(15(12)19-9-20-16)11-5-3-10(18)4-6-11/h3-7,9H,2,8H2,1H3,(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNFTFJYUMEMTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN7OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
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